1-Fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene
CAS No.: 1443305-71-2
Cat. No.: VC13542747
Molecular Formula: C13H10ClFS
Molecular Weight: 252.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443305-71-2 |
|---|---|
| Molecular Formula | C13H10ClFS |
| Molecular Weight | 252.73 g/mol |
| IUPAC Name | 1-chloro-3-[(2-fluorophenyl)methylsulfanyl]benzene |
| Standard InChI | InChI=1S/C13H10ClFS/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-8H,9H2 |
| Standard InChI Key | FJQJESYRHURATQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CSC2=CC(=CC=C2)Cl)F |
| Canonical SMILES | C1=CC=C(C(=C1)CSC2=CC(=CC=C2)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central benzene ring with two distinct substituents:
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A fluorine atom at the ortho position (C-2).
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A sulfanylmethyl group (-SCH-) bridging to a 3-chlorophenyl ring at the meta position.
This arrangement creates steric and electronic effects that influence reactivity. The fluorine atom’s electronegativity enhances the ring’s electrophilicity, while the sulfanylmethyl group introduces nucleophilic potential via the sulfur atom.
Spectroscopic Signatures
Key spectral data for structural confirmation include:
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H NMR: Aromatic protons (6.5–8.0 ppm), SCH protons as a singlet (~3.5–4.0 ppm).
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C NMR: Aromatic carbons (110–140 ppm), SCH carbon (~35 ppm).
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FT-IR: C-F stretch (~1,100 cm), C-Cl stretch (~700 cm), S-CH bend (~650 cm).
Table 1: Fundamental Properties of 1-Fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene
| Property | Value/Descriptor |
|---|---|
| CAS No. | 1443305-71-2 |
| Molecular Formula | |
| Molecular Weight | 252.73 g/mol |
| IUPAC Name | 1-chloro-3-[(2-fluorophenyl)methylsulfanyl]benzene |
| SMILES | C1=CC=C(C(=C1)CSC2=CC(=CC=C2)Cl)F |
| InChI Key | FJQJESYRHURATQ-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step protocols:
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Thiol Preparation: 3-Chlorobenzenethiol is generated via reduction of 3-chlorophenyl disulfide.
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Nucleophilic Substitution: Reacting 3-chlorobenzenethiol with 2-fluorobenzyl chloride in the presence of a base (e.g., KCO) yields the target compound.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>95%). Post-synthesis purification via column chromatography or crystallization ensures compliance with research-grade standards.
Applications and Functional Utility
Pharmaceutical Intermediates
The compound serves as a precursor in drug discovery, particularly for:
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Antimicrobial Agents: Analogous structures inhibit bacterial cell wall synthesis.
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Kinase Inhibitors: The sulfanylmethyl group chelates metal ions in enzyme active sites.
Materials Science
In polymer chemistry, it acts as a crosslinking agent due to the sulfur atom’s radical scavenging properties. Its halogenated structure also enhances flame retardancy in epoxy resins.
Biological Activity and Toxicology
Mechanistic Insights
While direct studies are scarce, structurally related compounds exhibit:
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Antifungal Activity: Disruption of ergosterol biosynthesis via lanosterol 14α-demethylase inhibition.
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Cytotoxic Effects: Induction of apoptosis in cancer cell lines (e.g., MCF-7, HeLa).
Future Research Directions
Biological Screening
Priority areas include:
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In Vitro Assays: Evaluate IC values against pathogenic fungi and cancer cells.
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ADMET Profiling: Assess absorption, distribution, and metabolic stability.
Synthetic Optimization
Develop enantioselective routes to access chiral derivatives for asymmetric catalysis.
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